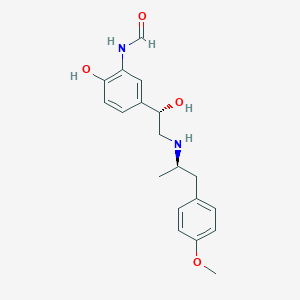
4'-ヒドロキシアセトフェノン
概要
説明
H8O2. 室温では白色の針状結晶として存在し、熱水、メタノール、エタノール、エーテル、アセトンに可溶、石油エーテルにはわずかに可溶です . ピセオールは、いくつかの医薬品の前駆体であり、さまざまな科学的用途で重要な役割を果たしています。
2. 製法
a. 合成経路
ピセオールは、以下を含むさまざまな方法で合成できます。
フェノールのアセチル化: アセチルクロリドはフェノールと反応して4-アセチルフェノールを生成し、これはさらにピセオールに還元できます。
アセトフェノンのヒドロキシル化: ヒドロキシルアミンはピセオールと縮合し、酸性条件下でベックマン転位を受けてアセトアミノフェンを生成します。
マンニッヒ反応: ピセオールはマンニッヒ反応を受けて、潜在的な抗けいれん薬を生成できます。
b. 工業生産
ピセオールの工業規模での生産方法は、広く文書化されていません。この分野における研究開発により、より効率的なプロセスが生まれる可能性があります。
科学的研究の応用
Piceol finds applications in:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like octopamine, sotalol, bamethan, and dyclonine.
Anticonvulsants: Mannich-based derivatives of piceol exhibit potential anticonvulsant properties.
作用機序
ピセオールがその効果を発揮する正確なメカニズムは、現在も研究が進められている分野です。特定の分子標的やシグナル伝達経路との相互作用が関与している可能性があります。
生化学分析
Biochemical Properties
4’-Hydroxyacetophenone exhibits pharmacological activity by activating nonmuscle myosin-2B (NM2B, Myh10) and -2C (NM2C, Myh14) through the promotion of their assemblies . This activation alters actin organization, inhibiting the mechanical program of metastasis .
Cellular Effects
4’-Hydroxyacetophenone disrupts the ability of colon cancer cells to invade, migrate, and plant themselves at new sites . It modulates the actomyosin cytoskeleton to reduce metastasis . It inhibits colon cancer cell adhesion, invasion, and migration in vitro and reduces the metastatic burden in an in vivo model of colon cancer metastasis to the liver .
Molecular Mechanism
The molecular mechanism of 4’-Hydroxyacetophenone involves the activation of nonmuscle myosin-2C (NM2C) to alter actin organization . This activation inhibits the cells’ ability to polarize, disseminate, and invade . The molecule specifically exerts its effects through the activation of non-muscle myosin 2 (NM2C) .
Temporal Effects in Laboratory Settings
In laboratory settings, 4’-Hydroxyacetophenone has been shown to disrupt the ability of colon cancer cells to invade, migrate, and plant themselves at new sites
Dosage Effects in Animal Models
In animal models, dosing with 4’-Hydroxyacetophenone significantly reduces the burden of colon cancer metastasis
Metabolic Pathways
4’-Hydroxyacetophenone is metabolized to hydroquinone in the initial step of its catabolic pathway . Further degradation of hydroquinone occurs via intermediate steps to eventually yield β-ketoadipate .
準備方法
a. Synthetic Routes
Piceol can be synthesized through various methods, including:
Acetylation of Phenol: Acetyl chloride reacts with phenol to form 4-acetylphenol, which can then be reduced to piceol.
Hydroxylation of Acetophenone: Hydroxylamine condenses with piceol, followed by a Beckmann rearrangement in acidic conditions to yield acetaminophen.
Mannich Reaction: Piceol can undergo Mannich reactions to produce potential anticonvulsants.
b. Industrial Production
Industrial-scale production methods for piceol are not widely documented. research and development in this area may yield more efficient processes.
化学反応の分析
ピセオールは、いくつかの化学反応に関与します。
酸化: ピセオールは酸化されてO-アセチルヒドロキノンを生成できます。
還元: ピセオールの還元により、4-ヒドロキシアセトフェノンが生成されます。
置換: ピセオールはさまざまな試薬との置換反応を受けることができます。
ベックマン転位: この反応は、ピセオールをアセトアミノフェンに変換します。
4. 科学研究の応用
ピセオールは、以下に応用されています。
医薬品: オクトパミン、ソタロール、バメタン、ジクロニンのような薬物の合成における中間体として役立ちます。
抗けいれん薬: マンニッヒ系ピセオール誘導体は、潜在的な抗けいれん作用を示します。
類似化合物との比較
ピセオールの独自性は、その構造と反応性にあります。関連する化合物とのさらなる比較研究は、貴重な洞察を提供するでしょう。
特性
IUPAC Name |
1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6(9)7-2-4-8(10)5-3-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFPEBPIARQUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029133 | |
| Record name | 4-Hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White or off-white powder; [Alfa Aesar MSDS], White to off-white crystals, chips or chunks; Slight berry to sweet balsam aroma | |
| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2018/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00748 [mmHg] | |
| Record name | 4-Hydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20048 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-93-4 | |
| Record name | 4′-Hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1L3HT4CMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-HAP?
A1: 4-Hydroxyacetophenone has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol.
Q2: What are the key spectroscopic characteristics of 4-HAP?
A2: 4-HAP can be identified using various spectroscopic techniques:
- UV-Vis Spectroscopy: 4-HAP exhibits absorbance in the UV-Vis region. One study utilized HPLC with diode-array detection (HPLC-DAD) to quantify 4-HAP alongside other compounds in bacterial cultures, highlighting the compound's detectability with this method .
- FTIR & Raman Spectroscopy: These vibrational spectroscopic methods provide information about the functional groups and bonding within the molecule. One study utilized FTIR and FT-Raman analyses to characterize 4-HAP single crystals .
- NMR Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are valuable tools for determining the structure and purity of 4-HAP. Multiple studies employed these methods for structural elucidation and confirmation of synthesized 4-HAP derivatives , , .
Q3: How does 4-HAP impact cancer cells?
A: Research suggests that 4-HAP can modulate the actomyosin cytoskeleton in cancer cells. This modulation appears to increase cell stiffness, thereby inhibiting adhesion, invasion, and migration of colon cancer cells in vitro and reducing metastasis in an in vivo model . Similar effects were observed in pancreatic cancer cells, suggesting 4-HAP as a potential starting point for developing novel cancer therapies , .
Q4: Does 4-HAP exhibit antifungal properties?
A: Research indicates that 4-HAP itself demonstrates some inhibitory effects on plant species . Additionally, metal complexes of 4-HAP derivatives showed enhanced antifungal activity against various fungal strains compared to the free ligand .
Q5: How is 4-HAP metabolized by microorganisms?
A5: Various microorganisms have evolved pathways to degrade 4-HAP. Several studies shed light on the enzymatic reactions involved:
- Initial Oxidation: Some bacteria initiate 4-HAP catabolism via hydroxylation to form ω,4-dihydroxyacetophenone, which is further cleaved to 4-hydroxybenzoate and formate in an oxygen-dependent reaction .
- Baeyer-Villiger Oxidation: Other bacteria utilize a flavin adenine dinucleotide (FAD)-containing Baeyer-Villiger monooxygenase (BVMO) to convert 4-HAP into 4-hydroxyphenyl acetate .
- Hydroquinone Formation: Following Baeyer-Villiger oxidation, 4-hydroxyphenyl acetate is hydrolyzed to hydroquinone, a key intermediate in the degradation pathway .
Q6: What is the role of 4-hydroxyacetophenone monooxygenase (HAPMO)?
A: HAPMO is a key enzyme involved in the bacterial degradation of 4-HAP. It catalyzes the NADPH-dependent Baeyer-Villiger oxidation of 4-HAP to 4-hydroxyphenyl acetate. This reaction is crucial for channeling 4-HAP into a degradative pathway .
Q7: How does NADPH contribute to HAPMO activity?
A: NADPH acts as a coenzyme for HAPMO, providing the reducing power necessary for the Baeyer-Villiger oxidation. Studies suggest that NADPH remains bound to HAPMO throughout the catalytic cycle, highlighting its essential role in enzyme function and stability .
Q8: Can 4-HAP be used as a building block for synthesizing other compounds?
A8: Yes, 4-HAP serves as a versatile starting material for synthesizing various derivatives:
- Mannich Reaction: 4-HAP undergoes Mannich reactions with secondary amines, offering a route to synthesize mono- and disubstituted Mannich bases with potential biological activities .
- Oxime Formation: 4-HAP can be converted to its corresponding oxime, 4-hydroxyacetophenone oxime, which is a precursor for synthesizing acetaminophen via Beckmann rearrangement .
Q9: What is the environmental fate of 4-HAP?
A: 4-HAP can be found as a natural product and as a degradation product of certain pollutants. While microorganisms can degrade it, research is needed to fully understand its environmental persistence and potential effects. One study identified 4-HAP as a byproduct during the sonophotocatalytic degradation of bisphenol A, suggesting a potential pathway for its formation in the environment .
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
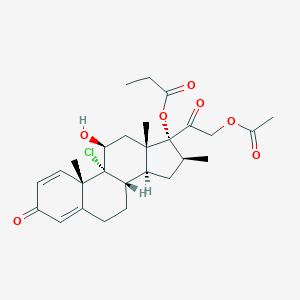


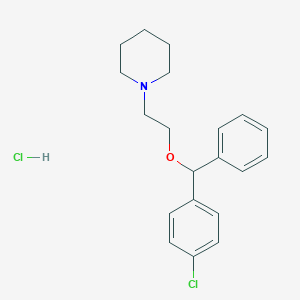

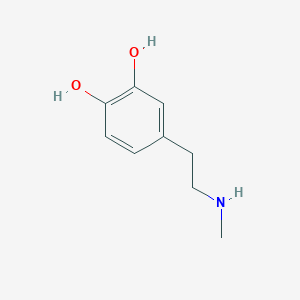

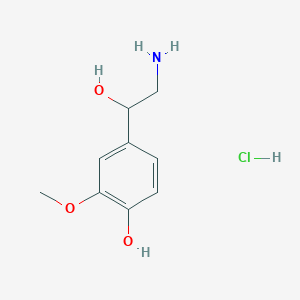
![N-[1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B195473.png)



